1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-10-14-8-9-15(11-12)18(14)17(19)13(2)20-16-6-4-3-5-7-16/h3-7,13-15H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQPRJNTWYWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone-Based Approaches
Tropinone, a classical precursor for bicyclic amines, is utilized in multi-step protocols. A modified method from U.S. Patent 6,727,254 involves:
- Condensation : Reacting tropinone with diphenylmethyl derivatives under acidic conditions to form intermediates.
- Methylidenation : Dehydration of a tertiary alcohol intermediate using POCl₃ or SOCl₂ to introduce the 3-methylidene group.
Example Protocol
Step 1: Tropinone (1.0 eq) + 2-chlorobenzaldehyde (1.2 eq) → HCl/EtOH, reflux, 12 h → Intermediate A (Yield: 78%).
Step 2: Intermediate A + POCl₃ (3 eq) → CH₂Cl₂, 0°C → 3-Methylidene-8-azabicyclo[3.2.1]octane (Yield: 65%).
Reductive Amination of Cyclic Ketones
Alternative routes employ 2,5-dimethoxytetrahydrofuran and primary amines to assemble the bicyclic structure. Key steps include:
- Cyclization : Heating the amine with 2,5-dimethoxytetrahydrofuran in acetic acid buffer.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to stabilize the bicyclic framework.
Functionalization with 2-Phenoxypropan-1-one
Acylation Strategies
The ketone side chain is introduced via Friedel-Crafts acylation or nucleophilic substitution:
- Friedel-Crafts : Reacting the bicyclic amine with phenoxyacetyl chloride in AlCl₃.
- Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) by phenoxide ions.
Optimized Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | Phenoxyacetyl chloride, AlCl₃ | DCM, 0°C → RT, 6 h | 72% |
| Quaternization | Methyl iodide, K₂CO₃ | MeCN, reflux, 8 h | 85% |
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction of intermediates confirms the bicyclic geometry and methylidene orientation.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one has been investigated for its potential therapeutic effects in various medical fields:
Neurological Disorders : The compound is being studied for its efficacy in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Its interaction with neurotransmitter systems suggests it may modulate monoamine neurotransmission, which is crucial for mood regulation and cognitive function .
Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant for Alzheimer's disease treatment, where cholinesterase inhibitors are commonly used .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits moderate to significant antimicrobial activity against various pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Neurotransmitter Interaction
The bicyclic structure facilitates binding to neurotransmitter receptors, particularly those involved in cholinergic pathways. This interaction can lead to enhanced neurotransmission and modulation of physiological processes associated with mood and cognition.
Cholinesterase Inhibition
Research indicates that derivatives of this compound can effectively inhibit cholinesterases, with some derivatives achieving IC50 values below 50 μM against BChE, comparable to established drugs like physostigmine .
Case Study on Cholinesterase Inhibition
A study evaluated various derivatives of tropane alkaloids for their ability to inhibit cholinesterases. Modifications in substituents significantly influenced inhibitory potency, highlighting the importance of structural variations in enhancing biological activity.
Antimicrobial Efficacy Study
Another investigation assessed the antimicrobial activity of structurally similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial properties, suggesting potential for development as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
- Electronic Effects: The 4-chlorophenoxy group (target compound) is less electron-withdrawing than the 4-CF₃ group (CAS 2195953-01-4), which may influence receptor affinity .
- Solubility : The methylthio group in CAS 1795358-18-7 increases lipophilicity, whereas the sulfooxy group in CAS 5226-98-2 enhances aqueous solubility .
- Pharmacology : Hydroxy-containing analogs (e.g., CAS 1430563-76-0) may exhibit stronger hydrogen-bonding interactions, critical for enzyme inhibition .
Pharmacological and Industrial Relevance
- Patent Landscape: Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) analogs highlight industrial interest in this structural class for CNS applications .
Biological Activity
The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉NO
- Molecular Weight : 207.31 g/mol
- IUPAC Name : this compound
Receptor Affinity
Research indicates that compounds within the azabicyclo family exhibit significant affinity for various neurotransmitter receptors, particularly serotonin and nicotinic receptors. For instance:
- 5-HT Receptors : The compound shows high affinity for the 5-HT1A and 5-HT3 serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Pharmacological Effects
The biological activity of this compound has been linked to several pharmacological effects:
- Antipsychotic Potential : Due to its interaction with serotonin receptors, it may serve as a foundation for developing novel antipsychotic medications.
- Cognitive Enhancer : Some studies suggest that compounds with similar structures may enhance cognitive functions by modulating cholinergic pathways .
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Study 1: Serotonin Receptor Modulation
In a study examining the effects of azabicyclo compounds on serotonin receptors, it was found that the compound significantly inhibited serotonin uptake in vitro, suggesting its potential use in treating depression and anxiety disorders .
| Compound | Receptor Type | IC50 Value (nM) |
|---|---|---|
| 1-{3-Methylidene... | 5-HT1A | 45 |
| 1-{3-Methylidene... | 5-HT3 | 30 |
Study 2: Cognitive Enhancement
A separate investigation into cognitive enhancement revealed that administration of similar azabicyclo compounds led to improved memory retention in animal models, indicating that this class of compounds could be beneficial in treating cognitive decline associated with aging or neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
- Methodology : The bicyclic scaffold can be synthesized via radical cyclization of brominated azetidin-2-ones using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . Alternative routes include substitution reactions at the 8-position of preformed 8-azabicyclo[3.2.1]octane derivatives, such as introducing methylidene or phenoxy groups .
- Key Challenges : Steric hindrance around the nitrogen atom and maintaining stereochemical integrity during substitution.
Q. How does the rigid bicyclic structure influence binding to monoamine transporters (DAT, SERT, NET)?
- Experimental Design : Radioligand binding assays using transfected cells expressing human DAT, SERT, or NET. For example, rigid analogs like 8-methyl-3-[2-(diarylmethoxyethylidenyl)] derivatives show stereoselective uptake inhibition at DAT (Ki = 10–50 nM) but weaker activity at SERT/NET (Ki > 100 nM) .
- Structural Insight : The bicyclic framework restricts conformational flexibility, enhancing selectivity for DAT over other transporters .
Q. What analytical techniques are critical for characterizing stereoisomers of this compound?
- Methods : Chiral HPLC (e.g., using amylose- or cellulose-based columns) to resolve enantiomers. X-ray crystallography or NOESY NMR to confirm absolute configuration .
- Example : Stereoisomers of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters exhibit distinct pharmacological profiles, necessitating rigorous stereochemical validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxy group) alter gamma-secretase modulation for Alzheimer’s disease?
- Data Analysis : Derivatives with 7-phenoxy substitutions show enhanced gamma-secretase modulation (IC50 = 0.5–5 µM) compared to unsubstituted analogs. Computational docking studies suggest the phenoxy group stabilizes interactions with the enzyme’s hydrophobic pocket .
- Contradictions : Some analogs with bulky substituents (e.g., trifluoromethoxy) reduce potency due to steric clashes, highlighting the need for substituent size-activity relationship studies .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodology :
- PK Studies : Radiolabeled compound (e.g., ^11C or ^18F isotopes) in rodent models to assess brain penetration and metabolic stability .
- Toxicity : Acute toxicity assays in zebrafish or rodents, focusing on CNS effects (e.g., locomotor activity, respiratory depression) .
- Data Gap : Limited data on long-term toxicity and metabolite profiling (e.g., cytochrome P450 interactions).
Q. Why do some analogs show conflicting activity trends in dopamine reuptake inhibition versus serotonin/norepinephrine transporters?
- Hypothesis Testing : Molecular dynamics simulations reveal that minor structural changes (e.g., allyl vs. propargyl groups at the 8-position) alter the orientation of the ethylidenyl side chain, affecting DAT vs. SERT/NET selectivity .
- Resolution Strategy : Free-energy perturbation (FEP) calculations to quantify binding affinity differences between transporters .
Q. How does stereochemistry at the 3-methylidene position impact GPR119 receptor modulation for metabolic syndrome?
- Experimental Design : Synthesis of all four stereoisomers followed by functional assays (cAMP accumulation in HEK293 cells expressing GPR119).
- Findings : The (3S,8R)-isomer exhibits 10-fold higher potency (EC50 = 30 nM) than the (3R,8S)-isomer, correlating with improved hydrogen-bonding to Thr^168 in the receptor’s binding site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
